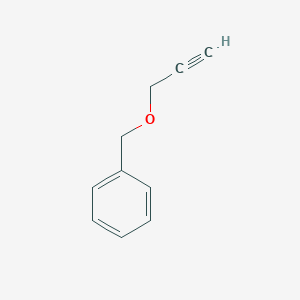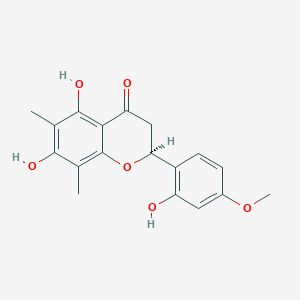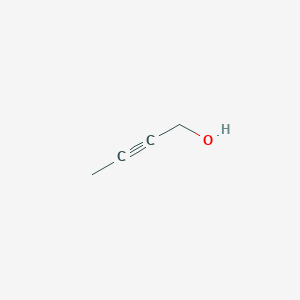
2-Butyn-1-OL
Vue d'ensemble
Description
La tyrosine kinase 3 de type FMS (FLT3) est une tyrosine kinase réceptrice qui joue un rôle crucial dans la régulation de l’hématopoïèse. Elle est principalement exprimée dans les cellules progénitrices hématopoïétiques et les cellules dendritiques. Des mutations du gène FLT3 sont couramment associées à la leucémie aiguë myéloïde (LAM), ce qui en fait une cible importante pour les interventions thérapeutiques .
Mécanisme D'action
Les inhibiteurs de FLT3 exercent leurs effets en se liant à la poche de liaison à l’ATP du récepteur FLT3, inhibant ainsi son activité kinase. Cette inhibition empêche le récepteur de phosphoryler les molécules de signalisation en aval, ce qui perturbe à son tour les voies de signalisation impliquées dans la prolifération et la survie cellulaires. Les principales cibles moléculaires des inhibiteurs de FLT3 comprennent les voies STAT5, RAS, MEK et PI3K/AKT .
Analyse Biochimique
Biochemical Properties
It has been used in the synthesis of homocoupling products . This suggests that 2-Butyn-1-ol may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to participate in the synthesis of homocoupling products , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation des inhibiteurs de FLT3 implique souvent des voies de synthèse complexes. Par exemple, la synthèse de la [18F]-fluoro-3’-désoxy-3’-L-fluorothymidine ([18F]FLT) implique la substitution nucléophile d’une molécule précurseur par un ion [18F]fluorure dans des conditions réactionnelles spécifiques . La réaction nécessite généralement un degré de pureté élevé et un contrôle précis des paramètres réactionnels pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle : La production industrielle d’inhibiteurs de FLT3, tels que la midostaurine et le giltéritinib, implique des procédés de synthèse chimique à grande échelle. Ces procédés sont optimisés en termes de rendement, de pureté et de rentabilité. Les méthodes de production incluent souvent plusieurs étapes de purification et de contrôle qualité pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions : Les inhibiteurs de FLT3 subissent diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, la fluoration des alcools et des alcénoliques à l’aide du trifluorure de diéthylaminosulfur (DAST) est une réaction courante dans la synthèse des inhibiteurs de FLT3 .
Réactifs et conditions courants : Les réactifs couramment utilisés dans la synthèse des inhibiteurs de FLT3 comprennent le trifluorure de diéthylaminosulfur (DAST), le bis(triméthylsilyl)amidure de lithium (LHMDS) et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et des atmosphères inertes pour prévenir les réactions secondaires indésirables .
Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des inhibiteurs de FLT3 hautement spécifiques conçus pour cibler les formes mutées du récepteur FLT3. Ces inhibiteurs se caractérisent par leur capacité à se lier à la poche de liaison à l’ATP du récepteur, inhibant ainsi son activité .
Applications de la recherche scientifique
Comparaison Avec Des Composés Similaires
Les inhibiteurs de FLT3 sont uniques dans leur capacité à cibler spécifiquement le récepteur FLT3. Des composés similaires comprennent d’autres inhibiteurs de tyrosine kinase réceptrice, tels que le sorafénib, le lestaurtinib et le sunitinib. Les inhibiteurs de FLT3 se distinguent par leur haute spécificité pour le récepteur FLT3 et leur efficacité dans le traitement de la LAM à mutation FLT3 .
Liste de composés similaires :- Sorafénib
- Lestaurtinib
- Sunitinib
- Tandutinib
- Quizartinib
- Midostaurin
- Giltéritinib
- Crenolanib
- Cabozantinib
Les inhibiteurs de FLT3 se démarquent par leur mécanisme d’action ciblé et leur impact significatif sur le traitement de la leucémie aiguë myéloïde .
Propriétés
IUPAC Name |
but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDEQSZOUAJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022115 | |
| Record name | 2-Butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-01-2 | |
| Record name | 2-Butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butynol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BUTYN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US5293942K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Butyn-1-ol?
A1: this compound has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Several spectroscopic techniques can be employed to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique helps determine the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei. [, ]
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, ]
- Electron Spectroscopy for Chemical Analysis (ESCA): Also known as X-ray photoelectron spectroscopy (XPS), this technique provides information about the elemental composition and chemical states of the elements present in a material, including this compound adsorbed on steel surfaces. []
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions to identify and quantify the compound. []
Q3: How does this compound perform as a corrosion inhibitor for steel in acidic environments?
A3: Research suggests that this compound acts as a mixed-type corrosion inhibitor for low carbon steel in hydrochloric acid (HCl) solutions. [, ] It adsorbs onto the steel surface, forming a protective layer that mitigates corrosion. [] This adsorption follows the Langmuir adsorption isotherm. [] The effectiveness of the inhibition depends on factors such as the concentration of this compound, temperature, and the presence of other chemicals. [, ]
Q4: Does the position of the triple bond in acetylenic alcohols influence their corrosion inhibition efficiency?
A4: Yes, research indicates that the position of the triple bond affects the corrosion inhibition efficiency. Acetylenic alcohols with a terminal C≡C triple bond exhibit higher inhibition efficiency than those with an internal triple bond. []
Q5: Can this compound participate in palladium-catalyzed reactions?
A5: Yes, this compound can be used as a starting material in palladium-catalyzed reactions. For example, it reacts with phenols in the presence of a palladium catalyst to produce phenoxy-substituted cyclic carbonates. This reaction involves a unique carbon dioxide elimination-fixation process. []
Q6: What type of reactions can convert aryl fluorides to phenols using this compound?
A6: Aryl fluorides can be rapidly converted into phenols using this compound and potassium tert-butoxide in dimethyl sulfoxide (DMSO) under microwave irradiation. [, ] This reaction proceeds through the formation of propargylic ethers, which subsequently isomerize to allenyl ethers. The allenyl ethers then undergo hydrolysis to yield the corresponding phenols. [, ]
Q7: How does the structure of acetylenic alcohols, like this compound, affect their ability to inhibit nitrification in soil?
A7: Research has shown that the structure of acetylenic alcohols plays a crucial role in their nitrification inhibition potential. For instance:* Acetylene, propyne, and 1-Butyne effectively inhibit nitrification at low partial pressures. []* 2-Butyne demonstrates minimal to no effect on nitrification, even at higher partial pressures. []* Substituted acetylenes, including 2-ethynylpyridine, phenylacetylene, and 3-butyn-2-one, exhibit significant nitrification inhibition, comparable to commercial inhibitors like nitrapyrin and etridiazole. []
Q8: Does the length of the carbon chain in acetylenic alcohols affect their corrosion inhibition efficiency?
A8: Yes, the length of the carbon chain linked to the C≡C triple bond influences the inhibitive efficiency (η) of acetylenic alcohols. Studies show that η increases with an increase in the number of carbon chains attached to the triple bond. []
Q9: Does substituting the -CH3 group in this compound with other groups affect its corrosion inhibition efficiency?
A9: Yes, modifications to the -CH3 group in this compound can impact its corrosion inhibition efficiency. For example:
- Replacing the -CH3 group with a -CH2OH group to form 2-Butyn-1,4-diol doesn't necessarily improve the inhibition. []
- Substituting the -CH3 group with a benzene ring (-C6H5) to form 3-Phenyl-2-propyn-1-ol enhances the inhibitive efficiency. []
Q10: Can this compound be used to synthesize dihydroxyacetone derivatives?
A10: Yes, this compound serves as a valuable starting material in a two-step synthesis of dihydroxyacetone derivatives. This process involves an indium-mediated allenylation of aldehydes with 4-bromo-2-butyn-1-ols, followed by ozonolysis of the allenylic intermediate. []
Q11: What role does this compound play in the synthesis of the Calabar alkaloid physostigmine?
A11: this compound is a crucial starting material in the enantioselective total synthesis of the Calabar alkaloid (−)-physostigmine. [] This synthesis highlights the versatility of this compound in constructing complex molecules. []
Q12: How is this compound used in the synthesis of Verbutin?
A12: Verbutin, a synergist containing a buty-2-ynyl group, can be synthesized using this compound. The synthesis involves reacting this compound with α-methylveratryl alcohol, which is obtained by reducing 3,4-dimethoxyacetophenone. []
Q13: Is this compound a significant indoor air pollutant?
A13: Studies have identified this compound as a potential indoor air pollutant, particularly in workspaces with many computers. [] The emission of this compound, along with other volatile organic compounds, increases with the number of operating computers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


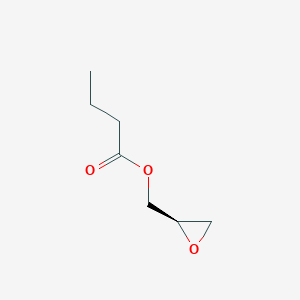
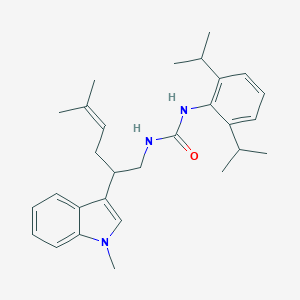
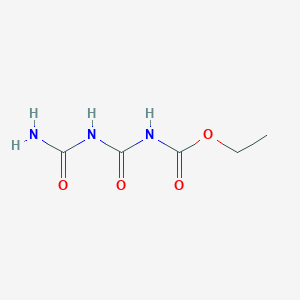
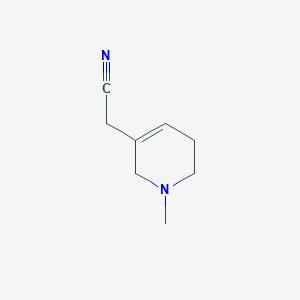
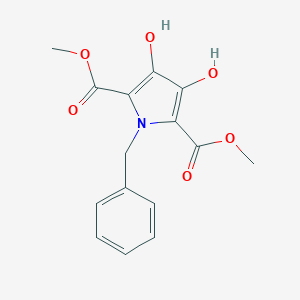
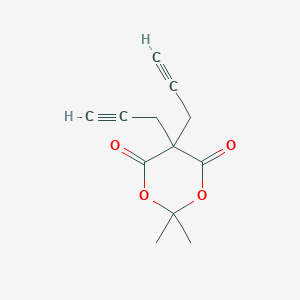
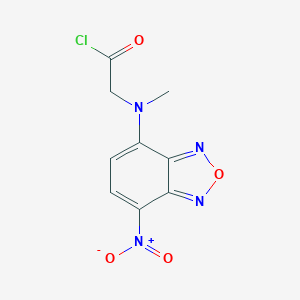
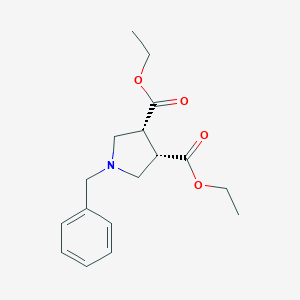
![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)

